molecular formula C9H16N2O3S B6647643 N-[2-(cyclopropylsulfonylamino)ethyl]cyclopropanecarboxamide

N-[2-(cyclopropylsulfonylamino)ethyl]cyclopropanecarboxamide

Cat. No.: B6647643
M. Wt: 232.30 g/mol
InChI Key: SBUYHKJBOBNIAD-UHFFFAOYSA-N
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Description

N-[2-(cyclopropylsulfonylamino)ethyl]cyclopropanecarboxamide is a chemical compound characterized by the presence of a cyclopropane ring, a sulfonyl group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclopropylsulfonylamino)ethyl]cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with an appropriate amine and sulfonyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

  • Cyclopropanecarboxylic acid is first converted to its acid chloride using thionyl chloride.
  • The acid chloride is then reacted with 2-(cyclopropylsulfonylamino)ethylamine in the presence of a base to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclopropylsulfonylamino)ethyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The amide linkage can be reduced to form amines.

    Substitution: The cyclopropane ring can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Substituted cyclopropane derivatives.

Scientific Research Applications

N-[2-(cyclopropylsulfonylamino)ethyl]cyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(cyclopropylsulfonylamino)ethyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The cyclopropane ring can also interact with biological membranes, affecting their integrity and function. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Cyanophenyl)cyclopropanecarboxamide: Similar in structure but with a cyanophenyl group instead of a sulfonyl group.

    N-Cyclopropylpiperidine-3-carboxamide: Contains a piperidine ring instead of a sulfonyl group.

    N-(3-Cyanophenyl)propanamide: Similar but with a propanamide backbone.

Uniqueness

N-[2-(cyclopropylsulfonylamino)ethyl]cyclopropanecarboxamide is unique due to the presence of both a cyclopropane ring and a sulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(cyclopropylsulfonylamino)ethyl]cyclopropanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3S/c12-9(7-1-2-7)10-5-6-11-15(13,14)8-3-4-8/h7-8,11H,1-6H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUYHKJBOBNIAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCCNS(=O)(=O)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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